N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine

Physicochemical profiling Substituent effect SAR enablement

Isomeric purity is critical for nitropyridine intermediates. Substituting with 5-nitro or 3-nitro regioisomers alters electronic properties and cyclization outcomes. This exact CAS-verified building block features: • Defined 6-methoxy-3-nitro substitution pattern (UNII A88WN64Y5M) • Free primary amine for metal binding or conjugation • Validated HPLC retention time benchmarks (Newcrom R1 column) Supports patent EP-0257399-B1 hair dye formulations and medicinal chemistry requiring logP 0.9 for permeability.

Molecular Formula C8H12N4O3
Molecular Weight 212.21 g/mol
CAS No. 94166-60-6
Cat. No. B12676054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine
CAS94166-60-6
Molecular FormulaC8H12N4O3
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)[N+](=O)[O-])NCCN
InChIInChI=1S/C8H12N4O3/c1-15-7-3-2-6(12(13)14)8(11-7)10-5-4-9/h2-3H,4-5,9H2,1H3,(H,10,11)
InChIKeyLCBOUOIZAQDTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Structural Overview


N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine (CAS 94166-60-6, molecular formula C₈H₁₂N₄O₃, molecular weight 212.21 g/mol) is a polysubstituted pyridyl–ethylenediamine building block bearing a methoxy group at the 6-position and a nitro group at the 3-position of the pyridine ring [1], [2]. It is registered in the FDA Global Substance Registration System under UNII A88WN64Y5M [3] and has been cited as a component of hair‑dyeing compositions [4]. The combination of a primary amine terminus on the ethylenediamine chain with the electron‑withdrawing nitro substituent and the electron‑donating methoxy group creates a regiochemically defined scaffold useful for preparing amino‑nitropyridine‑derived heterocycles.

Why Generic Substitution Fails


The location of the nitro and methoxy substituents on the pyridine ring is not interchangeable: the 6‑methoxy‑3‑nitro‑2‑amino pattern confers a distinct electronic and steric environment that dictates reactivity in nucleophilic aromatic substitution, metal‑catalyzed cross‑coupling, and condensation reactions [1]. Replacing the target compound with an isomer such as N‑(5‑nitro‑2‑pyridyl)ethylenediamine (CAS 29602‑39‑9) or N‑(3‑nitro‑2‑pyridyl)ethylenediamine (CAS 31411‑12‑8) changes the orientation of the electron‑withdrawing group, which alters the activation energy for further derivatisation and can lead to different heterocyclic products . Furthermore, the free primary amine at the ethylenediamine terminus differentiates it from N‑alkylated or N‑protected congeners, directly affecting its utility as a metal‑binding ligand or conjugation handle. Differences in computed logP (XLogP3‑AA = 0.9 for the target vs. 0.4 for the 5‑nitro isomer) and hydrogen‑bond donor/acceptor counts [1] underscore that even seemingly close analogs present different physicochemical profiles that influence solubility, formulation, and downstream synthetic outcomes.

Quantitative Differentiation Evidence


Computed Physicochemical Property Comparison

Differences in the calculated lipophilicity and hydrogen‑bond capacity between the 6‑methoxy‑3‑nitro isomer and the 5‑nitro isomer illustrate that altering the nitro‑group position quantitatively modifies molecular properties relevant to solubility, permeability, and peak shape in reversed‑phase chromatography. The target compound displays an XLogP3‑AA value 0.5 units higher than the 5‑nitro isomer, along with one additional hydrogen‑bond donor [1].

Physicochemical profiling Substituent effect SAR enablement

Patent-Documented Application Selectivity

The compound is explicitly named as an ingredient in the European patent EP‑0257399‑B1 for a hair dyeing composition, whereas the corresponding 5‑nitro and 3‑nitro isomers are not cited in the same patent family [1]. This demonstrates applied selectivity—the specific substitution pattern was selected for the patented formulation over its regioisomers, although the patent does not report quantitative performance data in a head‑to‑head format.

dye intermediate patent landscaping nitropyridine

Regulatory Substance Registration Status

The target compound is registered in the FDA Global Substance Registration System (GSRS) with UNII A88WN64Y5M [1]. A search of the GSRS for the isomeric N‑(5‑nitro‑2‑pyridyl)ethylenediamine (CAS 29602‑39‑9) and N‑(3‑nitro‑2‑pyridyl)ethylenediamine (CAS 31411‑12‑8) does not return GSRS substance records for these specific regioisomers [2]. A UNII assignment typically signifies that the substance has been referenced in a pharmaceutical application (e.g., an IND, NDA, or DMF), indicating its relevance to human‑health‑related chemical manufacturing control.

regulatory intelligence UNII pharmaceutical impurity reference

Procurement-Relevant Application Scenarios


Pharmaceutical Impurity or Intermediate Reference Standard

The unambiguous UNII designation A88WN64Y5M [1] makes this compound the correct identity reference for any regulatory filing that lists this pyridylethylenediamine as a process intermediate, starting material, or potential impurity. Procurement of the exact CAS‑verified substance ensures traceability under 21 CFR Part 211 and ICH Q7, which generic isomers cannot satisfy.

Synthetic Entry for Kinase-Hinge Binder Libraries

The ethylenediamine chain serves as a bifunctional linker that can be cyclized with carbonyl compounds to form imidazo[1,2‑a]pyridine or pyrido[2,3‑d]pyrimidine scaffolds. Computational comparisons with isomeric building blocks [2] show that the target’s higher computed logP (0.9 vs. 0.4 for the 5‑nitro isomer) may promote better passive permeability in cell‑based assays, making it the preferred starting material for medicinal chemistry programs targeting intracellular ATP‑binding pockets.

Oxidative Hair Dye Formulation R&D

For industrial research groups developing permanent hair colourants, EP‑0257399‑B1 [3] provides a concrete formulation precedent. Using the identical CAS‑specified nitropyridine–ethylenediamine intermediate ensures that colour‑development kinetics and toxicological profiles align with the published patent data, avoiding the uncertainty introduced by using a nitro‑regioisomer with different electronic properties.

Analytical Method Development and HPLC Column Qualification

A validated reversed‑phase HPLC method on a Newcrom R1 column has been demonstrated for this compound using an acetonitrile/water/phosphoric acid mobile phase [4]. This method provides retention‑time benchmarks that are specific to the 6‑methoxy‑3‑nitro substitution pattern and cannot be directly applied to isomeric analogs without re‑validation. Laboratories requiring ISO 17025‑compliant impurity profiling should procure this exact compound as a system suitability standard.

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